molecular formula C15H12O2 B14735901 3-Benzylphthalide CAS No. 7011-98-5

3-Benzylphthalide

Cat. No.: B14735901
CAS No.: 7011-98-5
M. Wt: 224.25 g/mol
InChI Key: VQXCRJICWWMTJH-UHFFFAOYSA-N
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Description

3-Benzylphthalide is an organic compound with the molecular formula C15H12O2. It is a derivative of phthalide, characterized by the presence of a benzyl group attached to the third carbon of the phthalide ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphthalide typically involves the condensation of phthalide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of tetrakis(dimethylamino)ethylene (TDAE) strategy, where substituted benzyl chlorides react with methyl 2-formylbenzoate to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylphthalide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl3).

Major Products Formed: The major products formed from these reactions include various substituted phthalides, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzylphthalide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of neurodegenerative diseases, it acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing neurotransmission .

Comparison with Similar Compounds

  • 3-Benzylidenephthalide
  • 3-Benzylphthalidylamino acids
  • 3-Benzyl-7-methoxyphthalides

Comparison: 3-Benzylphthalide is unique due to its specific benzyl substitution at the third carbon, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .

Properties

CAS No.

7011-98-5

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-benzyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

VQXCRJICWWMTJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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